molecular formula C12H14N2O2 B079810 5-(1H-benzimidazol-2-yl)pentanoic acid CAS No. 14678-78-5

5-(1H-benzimidazol-2-yl)pentanoic acid

Cat. No.: B079810
CAS No.: 14678-78-5
M. Wt: 218.25 g/mol
InChI Key: NVXHPONACTZBEP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-(1H-benzimidazol-2-yl)pentanoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of benzimidazole with a pentanoic acid derivative in the presence of a catalyst such as copper chloride (CuCl) and a ligand like N,N,N’,N’-tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(1H-benzimidazol-2-yl)pentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or DMSO, and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.

Scientific Research Applications

5-(1H-benzimidazol-2-yl)pentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-benzimidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also participate in electron transfer processes, contributing to its biological effects .

Comparison with Similar Compounds

5-(1H-benzimidazol-2-yl)pentanoic acid can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a variety of research applications.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXHPONACTZBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365341
Record name 5-(1H-benzimidazol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-78-5
Record name 5-(1H-benzimidazol-2-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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